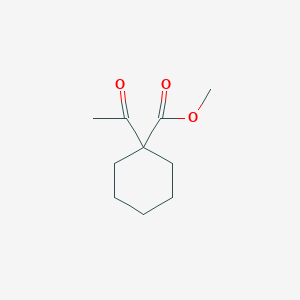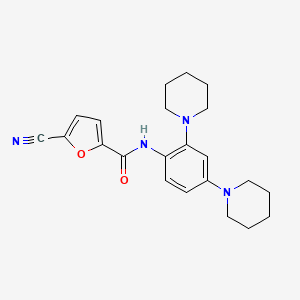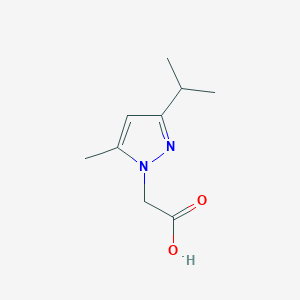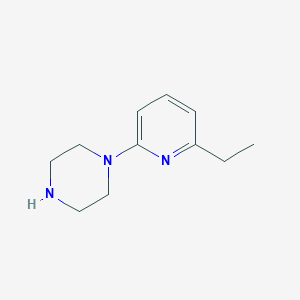
1,2-Bis(4-bromophenyl)-1,2-diphenylethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is an organic compound characterized by the presence of two bromophenyl groups and two phenyl groups attached to an ethylene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(4-bromophenyl)-1,2-diphenylethene can be synthesized through a McMurry coupling reaction, which involves the reductive coupling of carbonyl compounds using low-valent titanium reagents . The reaction typically requires the use of titanium tetrachloride and zinc as reducing agents, and it is carried out under an inert atmosphere to prevent oxidation. The reaction conditions include heating the reaction mixture to temperatures ranging from 60°C to 80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(4-bromophenyl)-1,2-diphenylethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form the corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent such as dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include ketones or aldehydes.
Reduction Reactions: Products include the corresponding alkanes.
Aplicaciones Científicas De Investigación
1,2-Bis(4-bromophenyl)-1,2-diphenylethene has several scientific research applications:
Materials Science: The compound is used in the synthesis of organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Research: The compound is used in the development of fluorescent probes for bio-imaging applications.
Industrial Applications: It is used in the production of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(4-bromophenyl)-1,2-diphenylethene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems, leading to changes in cellular functions.
Pathways Involved: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Di(4-chlorophenyl)-1,2-diphenylethylene
- 1,2-Di(4-methylphenyl)-1,2-diphenylethylene
- 1,2-Di(4-fluorophenyl)-1,2-diphenylethylene
Uniqueness
1,2-Bis(4-bromophenyl)-1,2-diphenylethene is unique due to the presence of bromine atoms, which impart distinct electronic properties and reactivity compared to its analogs with different substituents. The bromine atoms also enhance the compound’s ability to participate in substitution reactions, making it a versatile building block in organic synthesis.
Propiedades
Fórmula molecular |
C26H18Br2 |
|---|---|
Peso molecular |
490.2 g/mol |
Nombre IUPAC |
1-bromo-4-[2-(4-bromophenyl)-1,2-diphenylethenyl]benzene |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(28)18-14-22/h1-18H |
Clave InChI |
BBSNJTOHVHUCRF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[(3,4-dimethoxyphenyl)methyl]-2-fluorobenzamide](/img/structure/B8724289.png)

![4,5-Dihydrotetrazolo[1,5-a]quinoxaline](/img/structure/B8724307.png)

![(1R)-6-Oxaspiro[2.5]octan-1-amine](/img/structure/B8724317.png)

![4-[n-(Cyclopropylmethyl)sulphamoyl]nitrobenzene](/img/structure/B8724330.png)




![5,6-dihydro-2-mercapto-4H-imidazo [4,5,1-ij]quinoline](/img/structure/B8724371.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-](/img/structure/B8724377.png)
